molecular formula C20H23N3O B11409632 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11409632
M. Wt: 321.4 g/mol
InChI Key: DBMLACHGRBKUJC-UHFFFAOYSA-N
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Description

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated using benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with propanoyl chloride in the presence of a base like triethylamine to form N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]pentanamide

Uniqueness

N-[3-(1-Benzyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to the presence of the benzyl group, which can enhance its biological activity and specificity compared to other benzodiazole derivatives. This structural feature may contribute to its potential as a therapeutic agent with distinct pharmacological properties.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C20H23N3O/c1-2-20(24)21-14-8-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24)

InChI Key

DBMLACHGRBKUJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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